molecular formula C8H6FNO4S B1445387 2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid CAS No. 1247021-61-9

2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid

Cat. No.: B1445387
CAS No.: 1247021-61-9
M. Wt: 231.2 g/mol
InChI Key: ONSYTFOJBCXYCB-UHFFFAOYSA-N
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Description

2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid is an organic compound characterized by the presence of a fluoro and nitro group on a phenyl ring, which is further connected to a sulfanyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid typically involves the following steps:

    Sulfur Introduction: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol or disulfide compound reacts with the nitro-fluorophenyl intermediate.

    Acetic Acid Addition:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride, are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the fluoro group.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and nitro groups can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

  • 2-[(2-Chloro-6-nitrophenyl)sulfanyl]acetic acid
  • 2-[(2-Bromo-6-nitrophenyl)sulfanyl]acetic acid
  • 2-[(2-Iodo-6-nitrophenyl)sulfanyl]acetic acid

Comparison:

  • Fluoro vs. Chloro/Bromo/Iodo: The fluoro group is smaller and more electronegative compared to chloro, bromo, and iodo groups, which can influence the compound’s reactivity and interaction with biological targets.
  • Nitro Group: The presence of the nitro group in all these compounds contributes to their electron-withdrawing properties, affecting their chemical behavior and potential applications.
  • Sulfanyl Group: The sulfanyl group provides a site for further functionalization, making these compounds versatile intermediates in organic synthesis.

Properties

IUPAC Name

2-(2-fluoro-6-nitrophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4S/c9-5-2-1-3-6(10(13)14)8(5)15-4-7(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSYTFOJBCXYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)SCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738968
Record name [(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247021-61-9
Record name [(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-fluoro-6-nitrophenyl)sulfanyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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